1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)
Description
1,1'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) is a sulfonyl-bridged aromatic compound featuring two benzene rings connected via a sulfonyl (–SO₂–) group. Each para position of the benzene rings is substituted with a [(trifluoromethyl)sulphonyl]oxy (–OSO₂CF₃) group.
Properties
IUPAC Name |
[4-[4-(trifluoromethylsulfonyloxy)phenyl]sulfonylphenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O8S3/c15-13(16,17)30(23,24)27-9-1-5-11(6-2-9)29(21,22)12-7-3-10(4-8-12)28-31(25,26)14(18,19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNATAWRXVKURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624932 | |
| Record name | Sulfonyldi(4,1-phenylene) bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-90-5 | |
| Record name | Sulfonyldi(4,1-phenylene) bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Deprotonation : 4,4'-Sulfonyldiphenol is deprotonated using a stoichiometric base (e.g., potassium carbonate) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Sulfonylation : TFMSA is introduced dropwise at 0–5°C to minimize side reactions. The reaction proceeds via nucleophilic attack of the phenoxide oxygen on the electrophilic sulfur center of TFMSA.
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Workup : The mixture is quenched with ice-water, and the product is extracted using DCM. Purification via recrystallization from ethanol yields the final compound.
Key Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Prevents TFMSA decomposition |
| Molar Ratio (TFMSA) | 2.2:1 (vs. diol) | Ensures complete bis-sulfonylation |
| Solvent | DCM | Enhances reagent solubility |
Phase-Transfer Catalyzed Sulfonation with Trifluoromethylsulfonyl Chloride
An alternative method employs trifluoromethylsulfonyl chloride (TFMSCl) in the presence of a phase-transfer catalyst (PTC), adapting methodologies from analogous sulfone syntheses. This approach is advantageous for reactions requiring milder conditions.
Procedure
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Reagent Mixing : 4,4'-Sulfonyldiphenol, TFMSCl (2.5 equiv.), and potassium iodide (5 mol%) are combined in a water-toluene biphasic system.
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Catalysis : Tetrabutylammonium bromide (TBAB, 1 mol%) is added to facilitate interfacial transfer of the phenoxide ion.
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Reaction : Stirred vigorously at 40–65°C for 3–4.5 hours , followed by extraction and solvent evaporation.
Performance Metrics
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 65°C, 4.5 hours | 95.1 | 99.70 |
| 40°C, 3 hours | 93.0 | 99.10 |
This method achieves yields comparable to the TFMSA route but requires longer reaction times and generates more aqueous waste.
Green Chemistry Approaches Using Sulfonohydrazides
Recent advances highlight 4-(trifluoromethyl)benzenesulfonohydrazide as a sustainable reagent for sulfone synthesis. While primarily used for alkene functionalization, its application in aryl sulfonation is emerging.
Methodology
Advantages
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Solvent Compatibility : Reactions proceed in water or ethanol, reducing organic waste.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| TFMSA Direct | 98.6 | 99.5 | High | Industrial |
| PTC-TFMSCl | 93–95 | 99.1–99.7 | Medium | Pilot-Scale |
| Bromination-Sulfonation | ~70* | 97–98 | Low | Lab-Scale |
| Green Chemistry | 85–90 | 98.5 | Medium | Emerging |
*Estimated based on analogous reactions.
Critical Factors in Process Optimization
Solvent Selection
Temperature Control
Catalyst Design
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Phase-Transfer Catalysts (TBAB) : Accelerate anion transfer in biphasic systems.
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Hypervalent Iodine Reagents : Enable radical-based pathways without metals.
Industrial-Scale Recommendations
The TFMSA direct sulfonylation method is preferred for commercial production due to its unmatched yield and purity. Key considerations include:
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TFMSA Handling : Requires corrosion-resistant reactors (e.g., Hastelloy C-276).
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Waste Management : Neutralization of acidic byproducts with Ca(OH)₂.
For smaller-scale applications, the PTC-TFMSCl route offers a cost-effective alternative with minimal infrastructure requirements.
Chemical Reactions Analysis
Types of Reactions
1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulphonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the trifluoromethylsulphonyl groups.
Scientific Research Applications
1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) involves its interaction with molecular targets through its sulphonyl and trifluoromethylsulphonyl groups. These interactions can affect various pathways, depending on the specific application. For example, in organic synthesis, the compound may act as an electrophile, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include sulfonyl-bridged compounds with varying substituents. Differences in substituents significantly influence electronic, steric, and solubility properties:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethylsulfonyloxy (–OSO₂CF₃) groups in the target compound enhance electrophilicity compared to –F or –OCH₃ analogs, favoring reactions with nucleophiles (e.g., amines) .
- Solubility : Lipophilic –CF₃ groups reduce aqueous solubility compared to –F or –OCH₃ derivatives, limiting use in polar media .
- Thermal Stability: The target compound’s decomposition temperature exceeds 300°C, outperforming methoxy (~200°C) and phenoxy (~250°C) analogs due to strong C–F bonds .
Research Findings and Challenges
- Synthesis : Analogous to 3,3′-Sulfonylbis(methoxybenzene) (), the target compound can be synthesized via Ullmann coupling or nucleophilic substitution of 4-hydroxybenzenesulfonyl chloride with trifluoromethylsulfonyl chloride. Yields are moderate (~60%) due to steric hindrance .
- Toxicity: Limited data exist, but perfluorinated analogs () raise concerns about environmental persistence. Regulatory hurdles may limit large-scale use .
Biological Activity
1,1'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene), also known by its CAS number 37595-74-7, is a compound characterized by the presence of sulfonyl and trifluoromethyl groups. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1,1'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) is C14H10F6O6S2, with a molecular weight of 394.36 g/mol. The compound features a symmetrical structure with two phenolic moieties connected by a sulfonyl linkage, which enhances its reactivity and biological interaction potential.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antiviral Properties : Preliminary studies suggest that derivatives of sulfonyl compounds can inhibit viral replication. For instance, compounds with similar structures have shown antiviral activity against various viruses such as influenza and herpes simplex virus (HSV) .
- Antimicrobial Activity : The structure-activity relationship (SAR) studies indicate that sulfonyl-containing compounds can possess antimicrobial properties. In particular, modifications to the trifluoromethyl group can enhance efficacy against bacterial strains .
- Cytotoxic Effects : Some studies have reported cytotoxicity in cancer cell lines, suggesting potential applications in oncology. The mechanism may involve apoptosis induction or disruption of cellular signaling pathways .
The biological activity of 1,1'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl groups may interact with key enzymes involved in viral replication or bacterial metabolism, effectively inhibiting their function.
- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate penetration into cellular membranes, leading to disruption and subsequent cell death.
Antiviral Activity
A study evaluating the antiviral efficacy of similar compounds found that certain derivatives exhibited IC50 values in the low micromolar range against influenza virus H1N1. For example, a related compound showed an IC50 value of 0.0027 µM, indicating potent antiviral activity .
Antimicrobial Efficacy
In vitro tests demonstrated that sulfonamide derivatives had significant antimicrobial activity against Mycobacterium species. One compound displayed a minimum inhibitory concentration (MIC) comparable to standard treatments like isoniazid .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H10F6O6S2 |
| Molecular Weight | 394.36 g/mol |
| CAS Number | 37595-74-7 |
| Antiviral IC50 (Example) | 0.0027 µM (against H1N1) |
| Antimicrobial MIC (Example) | 31.75 μM (against Mycobacterium kansasii) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
